3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Description
3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via an aminomethyl group to a thiazole ring. The thiazole moiety is substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with an acetyl unit. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse applications in medicinal chemistry, particularly due to the bioactivity often associated with thiazole derivatives .
Properties
Molecular Formula |
C19H15ClN2O3S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-[[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-6-4-13(5-7-15)18-22-16(11-26-18)9-17(23)21-10-12-2-1-3-14(8-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25) |
InChI Key |
PELVDJNIJRFZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The 2-(4-chlorophenyl)thiazole-4-acetic acid intermediate is synthesized through:
Method A: Hantzsch Thiazole Synthesis
-
Reactants : 4-Chlorophenacyl bromide (1 eq), thioacetamide (1.2 eq).
-
Conditions : Reflux in ethanol (78°C, 6–8 hrs) under inert atmosphere.
-
Mechanism : Cyclocondensation forms the thiazole ring, with acetic acid generated as a byproduct.
Method B: Palladium-Catalyzed Cross-Coupling
Acetylation and Amination
The thiazole intermediate undergoes functionalization:
Acetylation
-
Reactants : Thiazole-4-acetic acid (1 eq), acetic anhydride (2 eq).
-
Conditions : Pyridine as base, 0°C → RT, 12 hrs.
Amination
Coupling with Benzoic Acid Derivative
The final step involves amide bond formation:
Method 1: Carbodiimide-Mediated Coupling
-
Reactants : 3-Aminomethylbenzoic acid (1 eq), thiazole-acetyl intermediate (1.05 eq).
-
Reagents : EDC (1.2 eq), HOBt (1 eq) in DCM.
-
Conditions : RT, 24 hrs.
Method 2: Microwave-Assisted Synthesis
-
Conditions : 100°C, 30 mins, DMF solvent.
-
Yield : 88–92%.
-
Advantage : Reduced reaction time.
Optimization and Challenges
Critical Parameters
Comparative Analysis of Methods
| Step | Method | Yield (%) | Time (hrs) | Cost Efficiency |
|---|---|---|---|---|
| Thiazole formation | Hantzsch | 72–78 | 6–8 | High |
| Thiazole formation | Pd cross-coupling | 65–70 | 12 | Moderate |
| Coupling | EDC/HOBt | 80–85 | 24 | High |
| Coupling | Microwave | 88–92 | 0.5 | Moderate |
Industrial-Scale Considerations
-
Solvent Recovery : Ethanol and DCM are recycled via distillation.
-
Catalyst Reuse : Pd catalysts recovered via filtration (85–90% efficiency).
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and chlorophenyl derivatives.
Scientific Research Applications
3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzoic acid moiety can facilitate cellular uptake.
Comparison with Similar Compounds
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
{2-[(3-Chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetic acid
- Structure: Thiazole with a 3-chlorobenzoyl amino group at position 2 and acetic acid at position 4.
- Key Differences: Acetic acid replaces the aminomethyl-benzoic acid linker; substituent position on the benzoyl group differs (3-chloro vs. 4-chloro).
Thiazole Derivatives with Chlorophenyl Groups
2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid
- Structure: Complex thiazolidinone-furan hybrid with a 4-chlorophenyl group.
- Key Differences: Thiazolidinone (saturated thiazole) core vs. aromatic thiazole; additional furan and methoxyphenyl substituents.
- Properties : Extended conjugation may enhance UV absorption, relevant for analytical detection .
Heterocyclic Benzoic Acid Analogues
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid
- Structure: Azetidinone ring (4-membered β-lactam) fused to benzoic acid.
- Key Differences: Azetidinone replaces thiazole; 4-hydroxyphenyl substituent vs. 4-chlorophenyl.
- Properties: Potential β-lactamase resistance due to the azetidinone core .
Cephalosporin Derivatives (e.g., Ceftriaxone Analogues)
- Structure : Bicyclic β-lactam-thiazole systems with carboxylate groups.
- Key Differences : Larger molecular framework; antibiotic activity via bacterial cell wall inhibition.
- Properties : Higher molecular weight (>600 g/mol) and complex stereochemistry .
Structural and Functional Analysis
Key Structural Features Influencing Properties
- Acetyl-Aminomethyl Linker: Increases molecular flexibility compared to direct thiazole-benzoic acid attachments, possibly affecting conformational stability .
- Benzoic Acid Moiety : Provides acidity (pKa ~4.2), influencing solubility and ionization under physiological conditions .
Comparative Data Table
Research Implications
- Antimicrobial Activity : Thiazole derivatives in and exhibit activity against bacterial and fungal strains .
- Enzyme Inhibition : The 4-chlorophenyl group may enhance binding to enzymes like cyclooxygenase or kinases .
- Drug Design: Flexibility from the acetyl-aminomethyl linker could optimize pharmacokinetic profiles compared to rigid analogues .
Biological Activity
3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a compound that belongs to the thiazole class, which is known for its diverse biological activities. The thiazole moiety has been extensively studied for its potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, antiviral, and anticancer agents.
- Molecular Formula : C14H13ClN2O3S
- Molecular Weight : 324.8 g/mol
- IUPAC Name : (2S)-2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid
- Structural Characteristics : The compound features a thiazole ring connected to an acetyl group and a benzoic acid moiety, which contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring is known to inhibit specific enzymes and proteins, disrupting essential biological pathways. This inhibition can lead to antimicrobial and anticancer effects by targeting cellular processes critical for pathogen survival and tumor growth.
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 4-chlorophenyl thiazoles have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumoniae | 79.46 |
These findings suggest that the presence of the thiazole moiety enhances the compound's ability to combat bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it induces apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The increase in annexin V-FITC positive cells signifies a substantial induction of apoptosis.
| Cell Line | Apoptosis Induction (%) |
|---|---|
| MDA-MB-231 | 22-fold increase |
The mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, contributing to tumor growth and metastasis .
Case Studies
- Study on Enzyme Inhibition : A study highlighted the synthesis of new aryl thiazolone derivatives that showed excellent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds exhibited selectivity for CA IX over CA II, indicating their potential as targeted anticancer therapies .
- Antimicrobial Evaluation : Another study evaluated various thiazole derivatives against bacterial strains, revealing significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Q & A
Q. What are the common synthetic routes for synthesizing 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves two stages: (1) formation of the thiazole ring and (2) coupling with the benzoic acid derivative.
- Thiazole Synthesis : React 4-chlorophenyl-substituted thioamide with α-halo ketones (e.g., bromoacetyl chloride) under reflux in ethanol with catalytic acetic acid to form the 2-(4-chlorophenyl)-1,3-thiazole-4-yl acetic acid intermediate .
- Coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to conjugate the thiazole-acetic acid intermediate with 3-(aminomethyl)benzoic acid. Purify via column chromatography (hexane/EtOH gradients) to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on the thiazole proton (δ 7.5–8.5 ppm) and the acetic acid methylene group (δ 3.8–4.2 ppm). The benzoic acid aromatic protons appear as a multiplet (δ 7.1–7.9 ppm) .
- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹ for benzoic acid and acetyl groups) and N-H bend (~1550 cm⁻¹ for the amide bond) .
- Mass Spectrometry (EI/FABMS) : Look for molecular ion peaks (e.g., m/z ~400–450) and fragmentation patterns consistent with thiazole ring cleavage .
Q. What in vitro assays are typically employed to evaluate the biological activity of thiazole-containing benzoic acid derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin quantification) .
- Receptor Binding : Radioligand displacement assays (e.g., for G-protein-coupled receptors) with competitive binding curves to determine IC50 values .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to measure MICs .
Advanced Research Questions
Q. How can researchers optimize the yield of 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid when encountering low reactivity in the acetylation step?
- Methodological Answer :
- Catalyst Optimization : Replace acetic acid with stronger acids (e.g., p-toluenesulfonic acid) to enhance electrophilicity during thiazole formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .
- Temperature Control : Employ microwave-assisted synthesis (50–80°C) to accelerate reaction kinetics while minimizing decomposition .
Q. What strategies resolve contradictory data in enzyme inhibition studies between different research groups?
- Methodological Answer :
- Orthogonal Assays : Validate results using both fluorometric (e.g., FRET-based) and radiometric (e.g., scintillation proximity) assays to rule out interference from compound autofluorescence .
- Kinetic Analysis : Perform time-dependent inhibition studies to distinguish between competitive/non-competitive mechanisms .
- Structural Validation : Co-crystallize the compound with the target enzyme (e.g., COX-2) for X-ray diffraction to confirm binding modes .
Q. What computational methods are suitable for modeling the interaction between this compound and biological targets like cyclooxygenase-2?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing the thiazole ring and benzoic acid moiety for hydrogen bonding with Arg120 and Tyr355 .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex, focusing on RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency .
Q. How does the introduction of electron-withdrawing groups at specific positions alter the compound's pharmacokinetic properties?
- Methodological Answer :
- LogP Modulation : Introduce -NO2 or -CF3 groups at the benzoic acid para position to reduce LogP (improve solubility) while maintaining target affinity .
- Metabolic Stability : Assess cytochrome P450 metabolism (e.g., CYP3A4) using liver microsomes. Fluorine substitution at the thiazole ring can decrease oxidative degradation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; chloro substituents increase albumin binding, requiring dosage adjustments .
Q. What are the challenges in achieving regioselectivity during the formation of the thiazole ring, and how can they be mitigated?
- Methodological Answer :
- Regioselective Cyclization : Use N-substituted thioamides to direct ring closure toward the 4-position of the thiazole. For example, 4-chlorophenyl thioamide favors 2,4-disubstitution .
- Microwave Irradiation : Reduce reaction time to suppress competing pathways (e.g., oxidation of thioamide to sulfonamide) .
- Protecting Groups : Temporarily protect the acetic acid moiety with tert-butyl esters to prevent unwanted acylation during thiazole synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
